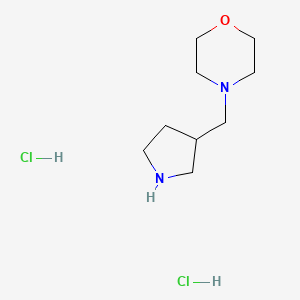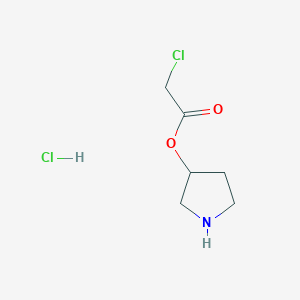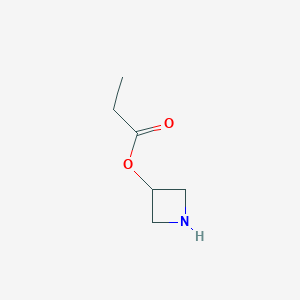
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride
Overview
Description
“4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 1220033-16-8 . It has a molecular weight of 243.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H20Cl2N2O .Scientific Research Applications
Pharmaceutical Intermediates
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its role is pivotal in the creation of molecules that may have therapeutic effects or could be part of a drug development process. The compound’s structure allows for the introduction of morpholine, which is a common moiety in drug molecules known for its versatility and ability to improve pharmacokinetic properties .
Organic Synthesis
This chemical serves as a building block in organic synthesis, particularly in the construction of complex organic molecules. Its bifunctional nature, containing both a morpholine ring and a pyrrolidine moiety, makes it a valuable precursor in the synthesis of heterocyclic compounds, which are prevalent in many natural products and medicinal agents .
Material Science
In material science, 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride can be used to modify the properties of polymers. For instance, it can be incorporated into polymer chains to enhance flexibility or to introduce specific functional groups that can further react to create novel materials with desired characteristics .
Catalysis
The compound may find applications in catalysis, where it can be used to synthesize catalysts or as a ligand in metal-catalyzed reactions. Its nitrogen-containing rings can coordinate to metal centers, thus influencing the reactivity and selectivity of the catalytic process .
Biochemistry Research
In biochemistry, this compound could be used to study enzyme-substrate interactions, given its structural similarity to certain amino acids and neurotransmitters. It might act as an inhibitor or a substrate analog in enzymatic assays, helping to elucidate the mechanism of action of enzymes .
Analytical Chemistry
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride: can be employed as a standard or a reagent in analytical chemistry. Due to its well-defined structure and properties, it can be used to calibrate instruments or as a component in the development of new analytical methods .
Safety and Hazards
properties
IUPAC Name |
4-(pyrrolidin-3-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALCDJCLGFDHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)



![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)

![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)





![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)